N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

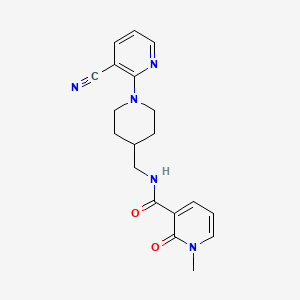

This compound features a 1,2-dihydropyridine core substituted with a methyl group at position 1 and a carboxamide moiety at position 2. The piperidin-4-ylmethyl group is further modified with a 3-cyanopyridin-2-yl substituent.

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-23-9-3-5-16(19(23)26)18(25)22-13-14-6-10-24(11-7-14)17-15(12-20)4-2-8-21-17/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCATTPOPIDLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. Its unique structural features suggest a significant biological activity profile, which has been the focus of various studies.

Structural Characteristics

The compound consists of several key components:

- Piperidine Ring : Provides basic amine properties.

- Cyanopyridine Moiety : Enhances interaction with biological targets.

- Dihydropyridine Structure : Associated with calcium channel modulation and other biological activities.

Preliminary studies indicate that this compound may inhibit specific enzymes linked to cancer progression and modulate pathways associated with cell proliferation and survival. The presence of the cyanopyridine group is believed to enhance its affinity for biological targets, potentially leading to improved therapeutic efficacy.

Anticancer Properties

Research has shown that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyridine have demonstrated effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity.

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| Compound A | HeLa | 0.058 | High |

| Compound B | A549 | 0.035 | Moderate |

| N-(Cyanopyridinyl) | MDA-MB-231 | 0.021 | Very High |

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. It may reduce cell necrosis in conditions such as stroke and myocardial infarction by modulating inflammatory responses and protecting against the toxicity of chemotherapy agents. This is particularly relevant in the context of PARP (Poly(ADP-ribose) polymerase) inhibition, where excessive activation can lead to cell death due to NAD+ depletion.

Case Studies

- Study on Antiproliferative Activity : A study published in MDPI highlighted that pyridine derivatives significantly improved antiproliferative activity when certain functional groups were present, indicating a structure-activity relationship that could be leveraged in drug design .

- Neuroprotection Research : Another study discussed the role of PARP inhibitors in reducing cellular damage during ischemic events, emphasizing the importance of compounds that can modulate this pathway effectively .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1.

Table 1: Structural and Physicochemical Comparisons

Functional Group Analysis

- Cyanopyridine vs. Methoxy/Alkyl Groups: The target compound’s 3-cyanopyridin-2-yl group offers stronger electron-withdrawing effects compared to methoxy (Compound 2) or alkyl chains (Compound 67). This may improve binding to polar active sites but reduce membrane permeability .

- Piperidine Modifications : Unlike analogs with isobutyryl (Compound 4) or trifluoropropyl (Compound 9) piperidine substituents , the target compound’s unmodified piperidin-4-ylmethyl group may reduce steric hindrance, favoring interactions with flat binding pockets.

Physicochemical and Pharmacokinetic Implications

- Molecular Weight and Solubility: The target compound’s molecular weight is likely between 400–450 Da (inferred from analogs), balancing bioavailability and solubility. The cyano group may counteract the lipophilicity introduced by the piperidine .

- Metabolic Stability: The absence of labile groups (e.g., esters in Compound 2) and the inclusion of a metabolically resistant cyanopyridine suggest improved stability compared to methoxy or alkyl-substituted analogs .

Q & A

Basic: What synthetic strategies are recommended for constructing the piperidine-pyridine hybrid core in this compound?

Answer:

The synthesis of the hybrid core requires multi-step optimization. Key steps include:

- Cyclization : Utilize a Buchwald-Hartwig amination to couple the cyanopyridine and piperidine moieties, ensuring regioselectivity via palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos .

- Methylation : Introduce the 1-methyl group on the dihydropyridine ring using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to prevent over-alkylation .

- Carboxamide Formation : Employ HATU/DIPEA-mediated coupling between the piperidinylmethyl intermediate and the activated 1-methyl-2-oxo-dihydropyridine carboxylic acid .

Critical Parameters : Monitor reaction temperatures (60–80°C for amination) and use HPLC (C18 column, acetonitrile/water gradient) to verify intermediate purity ≥95% .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

Use a combination of:

- NMR : Confirm the piperidine methylene bridge (δ 3.5–4.0 ppm, multiplet) and dihydropyridine carbonyl (δ 165–170 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., calculated for C₂₀H₂₁N₅O₂: 387.1695) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for the cyanopyridine-piperidine junction .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The cyano group’s LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the pyridine C-2 position .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction barriers for SNAr mechanisms .

- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: What experimental design principles apply to optimizing yield in flow-chemistry synthesis?

Answer:

- Design of Experiments (DoE) : Use a central composite design to optimize:

- Residence Time : 5–15 min (prevents byproduct formation).

- Temperature : 70–90°C (balances reaction rate vs. thermal degradation).

- Catalyst Loading : 2–5 mol% Pd(OAc)₂ for cost-efficiency .

- Continuous-Flow Reactors : Enhance heat/mass transfer and scalability. For example, a Corning AFR module can achieve 85% yield at 10 g/hr scale .

Advanced: How to resolve contradictions between theoretical and experimental pKa values for the cyano group?

Answer:

- Potentiometric Titration : Measure experimental pKa in 30% DMSO/water (prevents precipitation) and compare with COSMO-RS predictions .

- pH-Dependent NMR : Track chemical shift changes in the cyano-proximal protons (δ 7.8–8.2 ppm) to refine acidity models .

- Error Analysis : Adjust computational solvation parameters (e.g., dielectric constant) to align simulated and observed values within ±0.3 units .

Advanced: What strategies mitigate racemization during piperidine methylene bridge formation?

Answer:

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to enforce enantioselectivity (>90% ee) in the alkylation step .

- Low-Temperature Quench : Halt reactions at −20°C to prevent retro-aldol pathways .

- Chiral HPLC : Employ a Chiralpak IA column (hexane/IPA = 70:30) to monitor enantiomeric excess post-synthesis .

Advanced: How to assess the compound’s stability under physiological pH conditions?

Answer:

- Forced Degradation Studies : Incubate at pH 2 (0.1M HCl) and pH 7.4 (PBS buffer) at 37°C for 24–72 hrs. Monitor degradation via:

- LC-MS : Detect hydrolysis products (e.g., carboxylic acid from carboxamide cleavage) .

- Kinetic Modeling : Fit data to a first-order decay model (t₁/₂ > 8 hrs suggests suitability for in vivo studies) .

Advanced: What structural analogs are critical for SAR studies targeting kinase inhibition?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.